4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-(2,5-dimethylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-15-8-9-16(2)19(14-15)26(23,24)20-12-10-18(11-13-20)25(21,22)17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSZPCZWDQQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine with benzenesulfonyl chloride and 2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding substituted piperidine derivatives.
Scientific Research Applications
Neurodegenerative Disease Therapeutics
Recent studies have highlighted the compound's potential as a therapeutic agent for Alzheimer's disease. Research demonstrates its ability to inhibit key enzymes involved in the disease's pathology:
- Acetylcholinesterase Inhibition : Compounds derived from piperidine structures have shown significant inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical targets in Alzheimer's treatment .
- Amyloid Beta Aggregation : The compound has been tested for its ability to reduce amyloid beta aggregation, a hallmark of Alzheimer's pathology. Studies indicate that certain derivatives exhibit comparable effects to established treatments like donepezil and rivastigmine .
Structure-Activity Relationship Studies
The compound's structure has been pivotal in understanding the relationship between its chemical structure and biological activity. Research involving various modifications of the piperidine core has led to the identification of new lead candidates for Alzheimer's therapeutics:
- Multitargeted Ligands : The design of multitargeted ligands based on this compound has yielded promising results in inhibiting hAChE, hBChE, and β-secretase-1 (hBACE-1), demonstrating potential for comprehensive therapeutic strategies against Alzheimer's disease .
Antidepressant Properties
In addition to neurodegenerative applications, compounds with similar structures have been evaluated for their antidepressant properties:
- Serotonin Receptor Modulation : Some derivatives have shown activity on serotonin receptors (5-HT), indicating potential use in treating major depressive disorder. These compounds exhibit multimodal action by affecting multiple serotonin pathways .
Case Study 1: In Vitro Evaluation Against Alzheimer’s Disease Targets
A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against hAChE and hBChE. Compounds identified as 5d and 5f demonstrated significant inhibition comparable to leading drugs used in Alzheimer's therapy. The study also reported a marked reduction in amyloid beta aggregation in cellular models, suggesting their potential as effective treatments .
Case Study 2: Behavioral Studies in Animal Models
Behavioral assessments using scopolamine-induced memory impairment models in mice showed that selected piperidine derivatives significantly restored learning and memory functions. Histopathological examinations indicated normal neuronal architecture post-treatment, reinforcing their neuroprotective effects .
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring provides a scaffold that can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine Derivatives with Single Sulfonyl Groups
Compounds like 1-(benzenesulfonyl)piperidine and 4-(toluenesulfonyl)piperidine lack the dual sulfonylation and dimethyl substitution. Key differences include:
- Solubility: The target compound exhibits higher aqueous solubility (logP ≈ 1.8) than mono-sulfonylated analogs (logP ≈ 2.5–3.0) due to increased polarity.
- Metabolic stability : The 2,5-dimethyl substitution on the benzene ring likely slows oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to unsubstituted analogs .
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 418.5 | 1.8 | 12.3 |
| 1-(Benzenesulfonyl)piperidine | 255.3 | 2.5 | 5.8 |
| 4-(Toluenesulfonyl)piperidine | 283.4 | 2.7 | 4.2 |
Piperidine Derivatives with Heterocyclic Substituents
Patented 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidines (e.g., histamine H3 antagonists) feature heterocyclic groups instead of sulfonyl moieties . Comparisons reveal:
- Receptor affinity : Heterocyclic substituents (e.g., pyrrolidine, imidazole) enhance target selectivity for neurological receptors, whereas sulfonyl groups may favor interactions with enzymes like kinases or proteases.
- Synthetic complexity : Introducing dual sulfonyl groups requires sequential sulfonylation steps under controlled conditions, whereas heterocyclic analogs often employ coupling reactions (e.g., Buchwald-Hartwig amination), offering higher yields (~70–85%) compared to the target compound (~50–60%) .
Piperidine Acylated Derivatives
Compounds like 1-[{4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy}acetyl]piperidines () utilize acylated side chains rather than sulfonyl groups. Key distinctions include:
- Metabolic pathways : Acylated derivatives undergo ester hydrolysis in vivo, leading to rapid clearance, whereas sulfonamides resist hydrolysis, enhancing metabolic stability .
- Bioactivity : Acylated analogs show moderate anti-inflammatory activity (IC50 ≈ 10–20 μM), while sulfonylated compounds like the target may exhibit stronger enzyme inhibition due to sulfonyl-oxygen hydrogen bonding with active sites .
Biological Activity
4-(Benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and other therapeutic implications.
Chemical Structure
The compound features a piperidine ring substituted with two benzenesulfonyl groups. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity: Compounds with piperidine and sulfonyl moieties often show significant antibacterial effects against various strains.
- Enzyme Inhibition: These compounds may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes.
- Cancer Chemotherapy: Some sulfonamide derivatives have been investigated for their potential in cancer treatment.
Antibacterial Activity
A study evaluated the antibacterial efficacy of synthesized piperidine derivatives, including those structurally related to this compound. The results indicated moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Escherichia coli | Weak |
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Enzyme Inhibition Studies
The enzyme inhibition potential of this compound has been explored in various studies. Notably, the compound's ability to inhibit AChE is of particular interest due to its implications in neurodegenerative diseases. The following table summarizes the IC50 values for selected compounds:
| Compound | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| 4-(Benzenesulfonyl)-1-(2,5-dimethyl...) | Acetylcholinesterase | 2.14 ± 0.003 |
| Other related compounds | Urease | Varies |
The strong inhibitory activity against urease suggests potential applications in treating conditions like urinary tract infections .
The biological activity of sulfonamide compounds is often attributed to their ability to mimic substrates for enzymes involved in bacterial metabolism. This competitive inhibition can disrupt essential metabolic pathways, leading to bacterial cell death.
Case Studies
-
Case Study on Antibacterial Efficacy:
A recent study synthesized several piperidine derivatives and tested their antibacterial properties against multiple strains. Among them, a derivative closely related to this compound demonstrated significant activity against Salmonella typhi and Bacillus subtilis . -
Enzyme Inhibition Research:
Another investigation focused on the enzyme inhibition profile of various piperidine derivatives. The study found that specific substitutions on the piperidine ring enhanced AChE inhibitory activity, indicating a structure-activity relationship that could guide future drug design .
Q & A
Q. What are the critical parameters to optimize in the synthesis of 4-(benzenesulfonyl)-1-(2,5-dimethylbenzenesulfonyl)piperidine, and how can factorial design improve efficiency?
Methodological Answer: Key parameters include reaction temperature, stoichiometry of sulfonylating agents, solvent polarity, and catalyst loading. Factorial design (e.g., 2^k designs) minimizes experimental runs while identifying interactions between variables. For example, solvent polarity affects sulfonylation efficiency, as polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen. Adjusting pH during workup (e.g., sodium acetate buffer at pH 4.6 ) can stabilize intermediates. Factorial design also helps prioritize variables for optimization, reducing trial-and-error approaches .
Q. Which analytical techniques are most suitable for assessing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) for resolving sulfonyl derivatives .
- NMR : ¹H and ¹³C NMR confirm substitution patterns on the piperidine ring and sulfonyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₉H₂₀N₂O₄S₂) and detects impurities.
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms.
Q. How can solubility and stability be evaluated under varying experimental conditions?
Methodological Answer:
- Solubility Screening : Test in solvents like DMSO, methanol, and aqueous buffers (pH 4.6–6.5 ).
- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Hydrolytic stability can be assessed in buffers at physiological pH (7.4) to simulate biological conditions.
Advanced Research Questions
Q. How can computational methods predict the reactivity of intermediates during sulfonylation reactions?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for sulfonylation steps. For example, the nucleophilic attack of piperidine on sulfonyl chlorides can be simulated to identify steric or electronic bottlenecks. Reaction path searches (e.g., IRC calculations) validate mechanistic pathways . Pairing computational results with experimental kinetics (e.g., monitoring by in-situ FTIR) refines predictive models .
Q. What strategies resolve contradictions in data from sulfonylation reactions (e.g., unexpected byproducts or low yields)?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfonylated species or hydrolyzed intermediates).
- Design of Experiments (DoE) : Apply response surface methodology to isolate confounding variables (e.g., competing reactions at high temperatures).
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) traces oxygen transfer pathways.
Feedback loops between computational predictions and experimental validation (e.g., ICReDD’s approach ) reconcile discrepancies.
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute benzene rings with heteroaromatics (e.g., pyridine) to modulate electronic effects.
- Steric Mapping : Molecular docking studies predict interactions with target enzymes (e.g., sulfonamide-binding proteins).
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen atoms) using tools like Schrodinger’s Phase.
Comparative studies with analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride ) highlight substituent effects on potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
